N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-3-methoxybenzamide
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Overview
Description
N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-3-methoxybenzamide is an organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its complex structure, which includes multiple benzene rings and chlorine atoms, contributing to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-3-methoxybenzamide typically involves multiple steps. One common method includes the reaction of 4-chloro-2-(2-chlorobenzoyl)aniline with 3-methoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under specific conditions. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-3-methoxybenzamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Halogen substitution reactions can occur in the presence of nucleophiles such as sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .
Scientific Research Applications
N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-3-methoxybenzamide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an anticancer agent due to its ability to inhibit certain enzymes.
Medicine: Explored for its potential use in the treatment of diseases such as hepatitis B.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-3-methoxybenzamide involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of cellular processes, making it a potential candidate for anticancer and antiviral therapies .
Comparison with Similar Compounds
Similar Compounds
- N-[4-chloro-2-(2-chlorobenzoyl)phenyl]acetamide
- 2-Chloro-N-[4-chloro-2-(2-chlorobenzoyl)phenyl]acetamide
Uniqueness
N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-3-methoxybenzamide is unique due to its methoxy group, which can influence its chemical reactivity and biological activity. This structural difference can result in distinct pharmacological properties compared to similar compounds .
Properties
IUPAC Name |
N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-3-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15Cl2NO3/c1-27-15-6-4-5-13(11-15)21(26)24-19-10-9-14(22)12-17(19)20(25)16-7-2-3-8-18(16)23/h2-12H,1H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRCNVBUVCLPNPE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NC2=C(C=C(C=C2)Cl)C(=O)C3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15Cl2NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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